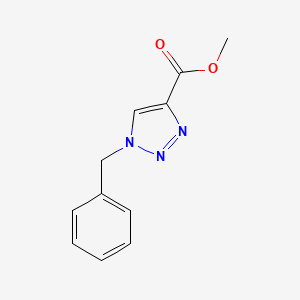

methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-16-11(15)10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGLNRKZOVMAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76003-76-4 | |

| Record name | methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Characterization

The ¹H NMR spectrum of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is anticipated to exhibit distinct signals corresponding to the various types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

Aromatic Protons: The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the aromatic region, approximately between δ 7.20 and 7.40 ppm.

Methylene (B1212753) Protons: The two protons of the methylene bridge (CH₂) connecting the phenyl ring to the triazole ring are expected to produce a singlet around δ 5.50 ppm. The singlet nature arises from the absence of adjacent protons to couple with.

Triazole Proton: The single proton attached to the triazole ring is predicted to resonate as a singlet in the downfield region, typically around δ 7.65 ppm, due to the deshielding effect of the heterocyclic ring.

Methyl Protons: The three protons of the methyl ester group (OCH₃) would give rise to a sharp singlet at approximately δ 3.90 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are as follows:

Carbonyl Carbon: The carbon of the ester carbonyl group (C=O) is the most deshielded and is expected to appear at a chemical shift of approximately 160-165 ppm.

Aromatic and Triazole Carbons: The carbon atoms of the phenyl and triazole rings would resonate in the range of δ 120-150 ppm. Specifically, the carbons of the triazole ring are anticipated around δ 125 ppm and δ 140 ppm. The phenyl carbons would show a series of peaks in the δ 128-135 ppm region.

Methylene Carbon: The carbon of the benzylic methylene group (CH₂) is expected to have a chemical shift in the range of δ 50-55 ppm.

Methyl Carbon: The methyl carbon of the ester group (OCH₃) would be the most shielded, appearing at approximately δ 52 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands. A notable absorption band for this compound has been reported at 3270 cm⁻¹ rsc.org. Other expected characteristic vibrational frequencies include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is anticipated in the region of 1710-1730 cm⁻¹.

C=C and C=N Stretches: Aromatic and triazole ring C=C and C=N stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene and methyl groups would be observed just below 3000 cm⁻¹.

C-O Stretch: The C-O stretching of the ester group is expected to show a strong band in the 1200-1300 cm⁻¹ range.

N=N Stretch: The N=N stretching vibration of the triazole ring can be expected in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. The molecular formula of this compound is C₁₁H₁₁N₃O₂, corresponding to a molecular weight of approximately 217.23 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217. Key fragmentation patterns would likely involve the cleavage of the benzyl group, leading to a prominent peak at m/z 91, which corresponds to the tropylium (B1234903) cation (C₇H₇⁺). Another significant fragmentation could be the loss of the methoxycarbonyl group (-COOCH₃), resulting in a fragment ion.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. The single-crystal X-ray structure of this compound has been determined, offering definitive proof of its molecular structure and conformation in the solid state. rdd.edu.iq

Crystal Data and Unit Cell Parameters

The compound crystallizes in the monoclinic space group P2₁/c. rdd.edu.iq The unit cell parameters have been reported as follows:

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 12.0551 (6) Å |

| b | 5.6285 (3) Å |

| c | 16.7578 (10) Å |

| α | 90° |

| β | 110.664 (3)° |

| γ | 90° |

| Volume | 1063.90 (10) ų |

| Z | 4 |

These crystallographic data provide a detailed and unambiguous depiction of the molecular structure of this compound in the solid state. rdd.edu.iq The analysis also revealed a dihedral angle of 67.87 (11)° between the planes of the triazole and phenyl rings. rdd.edu.iq

Molecular Conformation and Inter-Ring Dihedral Angles

The molecular structure of this compound consists of a phenyl ring and a 1,2,3-triazole ring linked by a methylene bridge. nih.gov X-ray crystallographic studies have determined that the molecule adopts a specific, non-planar conformation in the solid state. A crucial geometric parameter is the dihedral angle between the planes of the triazole and the phenyl rings, which has been measured to be 67.87 (11)°. nih.gov This significant twist indicates a lack of coplanarity between the two aromatic systems.

Further structural details from the crystal analysis show that the geometry around the bridging methylene carbon atom deviates from a perfect tetrahedral arrangement. The C—CH₂—N bond angle connecting the phenyl and triazole moieties is reported to be 112.13 (11)°, a value larger than the ideal tetrahedral angle of 109.47°. nih.gov Bond lengths within the triazole ring are consistent with those found in related heterocyclic compounds. nih.gov

| Parameter | Value |

|---|---|

| Dihedral Angle (Triazole Ring vs. Phenyl Ring) | 67.87 (11)° nih.gov |

| C—CH₂—N Bond Angle | 112.13 (11)° nih.gov |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been a primary tool for analyzing methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.

The molecular structure of this compound has been optimized using DFT, as well as other theoretical methods like the second-order Møller-Plesset perturbation theory (MP2). science.govresearchgate.netresearchgate.net These computational optimizations provide the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. The results from these calculations have shown very good agreement with experimental values obtained from X-ray diffraction studies. science.govresearchgate.net The geometry optimization reveals that the benzyl (B1604629) and methyl carboxylate groups are not coplanar with the central triazole ring; for instance, the dihedral angle between the triazole and the phenyl ring planes is calculated to be 67.87°. researchgate.net

Electronic structure analysis focuses on the arrangement of electrons in molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. researchgate.netjcchems.com DFT calculations are used to determine this energy gap and map the electron density distribution across the molecule, identifying electron-rich and electron-deficient regions. jcchems.com This analysis helps in understanding the molecule's potential for undergoing chemical reactions. science.gov

Table 1: Selected Optimized Geometrical Parameters for this compound Note: This table is illustrative of typical data obtained from DFT calculations. Actual values can vary slightly based on the specific functional and basis set used.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length | N1-N2 | 1.34 Å |

| Bond Length | N2-N3 | 1.33 Å |

| Bond Length | C4-C5 | 1.38 Å |

| Bond Angle | N1-N2-N3 | 109.5° |

| Bond Angle | C5-N1-N2 | 112.0° |

| Dihedral Angle | C(phenyl)-C(benzyl)-N1-N2 | -85.2° |

Theoretical vibrational spectra (Infrared and Raman) are predicted using frequency calculations following geometry optimization. science.gov These calculations determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. The predicted frequencies and their intensities can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific functional groups and types of atomic motion (e.g., stretching, bending). science.govscience.gov For complex molecules, theoretical calculations are essential for a complete and accurate interpretation of the experimental vibrational spectra. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. science.govscience.gov Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound have been performed. science.gov These calculated values are then compared to experimental data, which helps in the definitive assignment of signals in the NMR spectrum to specific nuclei within the molecule. This correlation between theoretical and experimental data provides strong validation for the optimized molecular structure. science.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) Note: This table is a representative example. Experimental conditions and theoretical methods can influence values.

| Carbon Atom | Predicted (GIAO) | Experimental |

|---|---|---|

| C=O (ester) | 161.5 | 161.1 |

| C4 (triazole) | 140.2 | 139.8 |

| C5 (triazole) | 128.9 | 128.5 |

| CH₂ (benzyl) | 54.7 | 54.3 |

| CH₃ (methyl) | 52.3 | 51.9 |

Molecular Dynamics and Simulation Studies

While DFT provides a static picture of the molecule at its minimum energy, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. researchgate.net For compounds like this compound, MD studies can be used to explore conformational flexibility, the stability of different rotamers, and interactions with solvent molecules in a condensed phase, providing a more realistic representation of its behavior in a biological or chemical system. science.govresearchgate.net

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). documentsdelivered.com Triazole derivatives are often investigated for their potential biological activities, and molecular docking is a key step in this process. Docking studies involving this compound or its analogs are performed to identify potential biological targets and to understand the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. documentsdelivered.comresearchgate.net These studies provide hypotheses about the molecule's mechanism of action at a molecular level.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. 103.5.180uum.edu.my This analysis is based on partitioning the crystal electron density into molecular fragments. The Hirshfeld surface encloses a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a 2D "fingerprint plot." This plot provides a quantitative summary of the different types of intermolecular contacts. For this compound, this analysis identifies and quantifies the relative contributions of various interactions, such as C-H···O, C-H···N, and π-π stacking, which govern the crystal packing. exaly.com

Theoretical Insights into Reaction Pathways and Transition States

Computational and theoretical chemistry provides a powerful lens through which to understand the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. For the synthesis of this compound, theoretical investigations primarily focus on its formation via the Huisgen 1,3-dipolar cycloaddition reaction. nih.gov This reaction involves the [3+2] cycloaddition of benzyl azide (B81097) and methyl propiolate. nih.govnih.gov Density Functional Theory (DFT) has emerged as a principal tool for elucidating the mechanisms, reaction pathways, and transition states involved in this class of reactions.

Theoretical studies on analogous 1,3-dipolar cycloaddition reactions, such as that between benzyl azide and other dipolarophiles like cinnamic acid, provide a robust model for understanding the formation of the target compound. chemrj.org These investigations utilize computational methods, such as the M062X functional with a 6-31g(d) basis set, to map the potential energy surface of the reaction. chemrj.org The calculations help in identifying the structures of the reactants, transition states, and products, as well as determining their relative energies.

A key finding from these theoretical models is the concerted, pericyclic nature of the cycloaddition. The reaction proceeds through a single transition state where the new carbon-nitrogen bonds are formed simultaneously, leading to the five-membered triazole ring. Computational analysis of the transition state geometry provides crucial information about the synchronicity of bond formation and the electronic interactions between the dipole (benzyl azide) and the dipolarophile (methyl propiolate).

The influence of external factors, such as solvents, can also be modeled. Theoretical studies using the Polarization Continuum Model (PCM) have been employed to understand solvent effects. chemrj.org In the case of the benzyl azide cycloaddition, it was found that solvents had minimal effect on the reaction rates, suggesting the reaction proceeds efficiently in both gas phase and various solvent environments. chemrj.org

The data derived from these computational investigations are invaluable for optimizing reaction conditions and for the rational design of new synthetic routes. By providing a molecular-level picture of the reaction pathway, theoretical chemistry complements experimental work and deepens the fundamental understanding of the formation of this compound.

Table 1: Representative Theoretical Thermodynamic and Kinetic Data for a Model 1,3-Dipolar Cycloaddition Reaction (Benzyl Azide with an Alkyne) based on DFT Calculations.

Note: The following data is illustrative of typical values obtained in theoretical studies of this reaction class and is based on findings from analogous systems. chemrj.org Values are represented in kcal/mol.

| Parameter | Pathway to 1,4-Isomer (TS1) | Pathway to 1,5-Isomer (TS2) |

|---|---|---|

| Activation Energy (ΔE‡) | 24.5 | 26.8 |

| Gibbs Free Energy of Activation (ΔG‡) | 28.2 | 30.5 |

| Reaction Energy (ΔE) | -45.3 | -43.1 |

| Gibbs Free Energy of Reaction (ΔG) | -41.0 | -39.2 |

Mechanistic Investigations of 1,2,3 Triazole Formation and Reactivity

Elucidation of 1,3-Dipolar Cycloaddition Reaction Mechanisms

The cornerstone of 1,2,3-triazole synthesis is the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. The thermal version of this reaction, known as the Huisgen cycloaddition, often requires harsh conditions and can lead to a mixture of regioisomers. The advent of metal catalysis has revolutionized this process, offering high regioselectivity and milder reaction conditions. The formation of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate from benzyl (B1604629) azide and methyl propiolate is a classic example of this powerful synthetic methodology. nih.gov

The choice of metal catalyst is paramount in directing the regioselectivity of the azide-alkyne cycloaddition. Copper and ruthenium catalysts are the most prominent examples, each favoring the formation of a different regioisomer.

Copper Catalysis: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields 1,4-disubstituted 1,2,3-triazoles. The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. This reaction is highly efficient and is often referred to as a "click" reaction due to its reliability and broad substrate scope. For the synthesis of this compound, a copper catalyst would be expected to yield the 1,4-regioisomer. The reaction between benzyl azide and methyl propiolate has been shown to proceed to high conversion in the presence of trace amounts of copper. conicet.gov.ar

Ruthenium Catalysis: In contrast to copper, ruthenium catalysts, such as [Cp*RuCl] complexes, typically favor the formation of 1,5-disubstituted 1,2,3-triazoles. nih.gov The proposed mechanism for the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) involves the formation of a six-membered ruthenacycle intermediate. Density Functional Theory (DFT) studies on the reaction of benzyl azide with alkynes have been conducted to model this mechanism. conicet.gov.ardntb.gov.ua These computational studies support a mechanism where the regioselectivity is determined by both thermodynamic and kinetic factors, with the stability of the initial Ru-azide-alkyne complex playing a crucial role. conicet.gov.ar For the reaction of benzyl azide with unsymmetrical internal alkynes, DFT-based reactivity indices have been used to rationalize the observed regioselectivity. osi.lv

A direct comparison of copper and ruthenium catalysis highlights their complementary nature in accessing different triazole isomers. While copper catalysis is more common for the synthesis of 1,4-disubstituted triazoles, ruthenium catalysis provides a reliable route to the 1,5-isomers.

Table 1: Catalyst Effect on Regioselectivity in Azide-Alkyne Cycloadditions

| Catalyst | Predominant Regioisomer | Mechanistic Intermediate |

|---|---|---|

| Copper(I) | 1,4-disubstituted | Copper(I) acetylide |

| Ruthenium(II) | 1,5-disubstituted | Ruthenacycle |

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the CuAAC, the formation of a copper(I) triazolide (or triazolyl) species is a key step. While often transient, researchers have been able to isolate and characterize such intermediates, providing direct evidence for the proposed catalytic cycle. These intermediates are formed after the initial cycloaddition of the copper acetylide and the azide. The final triazole product is then liberated through protonolysis, regenerating the active catalyst. The characterization of these intermediates is typically achieved through spectroscopic methods such as NMR and X-ray crystallography.

Mechanistic Studies of Carbon-Hydrogen (C-H) Activation Processes

The functionalization of 1,2,3-triazoles can be achieved through carbon-hydrogen (C-H) activation, a powerful strategy that allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. This approach is highly atom-economical and avoids the need for pre-functionalized substrates.

Palladium catalysts are widely employed for the C-H activation of various aromatic and heteroaromatic compounds, including 1,2,3-triazoles. The triazole ring can act as a directing group, facilitating the activation of a specific C-H bond, typically at the C5 position. The mechanism of palladium-catalyzed C-H arylation, for instance, is thought to proceed through a turnover-limiting oxidation of a dimeric palladium intermediate. nih.gov

Theoretical studies on the C(sp²)-H activation of 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives with a palladium acetate (B1210297) catalyst suggest that the basic nitrogen atoms of the triazole ring coordinate to the palladium center, forming an activated species. osi.lv This is followed by a concerted proton transfer from the C-H bond to an acetate ligand, which is the main step of the C-H activation. While these studies were not performed on this compound specifically, the fundamental principles of the mechanism are expected to be similar. The reaction of 2-benzyl-1,2,3-triazoles has been shown to undergo palladium-catalyzed ortho-C-H alkenylation, highlighting the versatility of this approach. nih.gov

Impact of Reaction Conditions on Mechanistic Pathways

The outcome of a chemical reaction is often highly dependent on the reaction conditions, which can influence reaction rates, yields, and even the mechanistic pathway itself.

In the context of the azide-alkyne cycloaddition to form this compound, several factors can have a significant impact.

Solvent: The choice of solvent can dramatically affect the reaction rate and efficiency. For the CuAAC reaction, a variety of solvents can be used, and in some cases, the reaction proceeds efficiently in water. beilstein-journals.org A comparative study of the CuAAC of benzyl azide and phenylacetylene (B144264) in various conventional and biomass-derived solvents showed that the yield of the triazole product is highly solvent-dependent. nih.gov For instance, the reaction of benzyl azide and methyl propiolate has been shown to be significantly accelerated in water when conducted in a vortex fluidic device. conicet.gov.ar

Temperature: Temperature is a critical parameter that can influence both the reaction rate and, in some cases, the regioselectivity. While catalyzed cycloadditions can often be performed at room temperature, heating can be used to accelerate slower reactions. chalmers.se The balance between kinetic and thermodynamic control can also be influenced by temperature, potentially affecting the product distribution. chemrj.org

Catalyst Loading: The concentration of the catalyst can impact the reaction kinetics. Studies on the CuAAC of benzyl azide and phenylacetylene have shown that the reaction can proceed efficiently even at very low catalyst loadings (in the ppm range). nih.gov

Table 2: Influence of Solvent on the Conversion of Benzyl Azide and Phenylacetylene in a CuAAC Reaction

| Solvent | Conversion (%) |

|---|---|

| Dichloromethane (DCM) | Moderate |

| N,N-Dimethylformamide (DMF) | Low |

| Dimethyl sulfoxide (B87167) (DMSO) | Low |

| γ-Valerolactone (GVL) | High |

| Cyrene™ | High |

Data adapted from a study on the CuAAC of benzyl azide and phenylacetylene. nih.gov The specific values for "moderate," "low," and "high" were not numerically defined in the source but represent the relative performance.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of 1,2,3-triazoles is evolving to align with the principles of green chemistry, which aim to reduce hazardous substances and increase efficiency. rsc.org Future research on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is increasingly focused on developing environmentally benign synthetic routes.

Key areas of development include:

Green Solvents: A significant shift is underway from conventional organic solvents to greener alternatives. Water, glycerol, and deep eutectic solvents (DES) are being explored for triazole synthesis. consensus.app For instance, a visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully demonstrated in water, a method that also allows for catalyst and solvent recycling. consensus.app

Novel Catalytic Systems: Research is moving towards more efficient and reusable catalysts. Copper nanoparticles and innovative nanoreactors are being employed to facilitate triazole synthesis in aqueous media. consensus.app A novel Cu(II)-acidic deep eutectic solvent has shown promise by acting as both the catalyst and the solvent, achieving high yields and allowing for multiple reuse cycles. consensus.app

Alternative Energy Sources: To minimize energy consumption, methodologies utilizing ultrasound and mechanochemistry are being investigated as alternatives to conventional heating. nih.gov These techniques can lead to shorter reaction times and improved yields.

These sustainable approaches are not only environmentally responsible but also offer benefits in terms of cost-effectiveness and safety, paving the way for large-scale, industrial applications of this compound and its derivatives. rsc.org

Advanced Computational Modeling for Predictive Research and Drug Design

Computational tools are becoming indispensable in modern chemistry for predicting molecular properties and guiding experimental research. For this compound, advanced computational modeling offers a pathway to accelerate its development, particularly in drug design.

Future computational research is likely to focus on:

Molecular Docking: This technique is crucial for predicting the binding affinity and interaction of a molecule with a biological target. ijper.org For derivatives of 1,2,3-triazoles, docking studies have been used to predict their potential as anticancer agents by modeling their interactions with proteins like Heat Shock Protein and Epidermal Growth Factor Receptor (EGFR). derpharmachemica.combenthamscience.com Similar in silico studies can identify promising biological targets for this compound.

Structure-Activity Relationship (SAR) Studies: Computational methods can help elucidate the relationship between the structure of triazole derivatives and their biological activity. By systematically modifying the structure of the parent compound in silico, researchers can predict which derivatives are likely to have enhanced activity, thus prioritizing synthetic efforts. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure and reactivity of the molecule. ijcce.ac.ir This information is valuable for predicting the outcomes of chemical reactions and for designing new synthetic pathways. For a related triazole, energy framework calculations have been used to understand that the crystal structure is primarily stabilized by dispersive forces. iucr.org

The table below illustrates the types of computational data that can be generated for this compound, based on publicly available information for similar structures. nih.gov

| Computed Property | Predicted Value |

| Molecular Weight | 217.22 g/mol |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Exact Mass | 217.085126602 Da |

| Monoisotopic Mass | 217.085126602 Da |

| Topological Polar Surface Area | 57 Ų |

| Heavy Atom Count | 16 |

This data is generated for C11H11N3O2 using computational models.

Exploration of Novel Biological Interactions and Their Underlying Mechanisms

The 1,2,3-triazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds. researchgate.net Derivatives have demonstrated a wide range of activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The future for this compound lies in discovering new biological applications and understanding the molecular mechanisms behind them.

Emerging research avenues include:

Anticancer Activity: Structurally similar compounds, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have shown potent antiproliferative activity against cancer cell lines by inhibiting tubulin polymerization. nih.gov Future studies could investigate whether this compound or its derivatives exhibit similar antimicrotubule activity or target other cancer-related pathways.

Antimicrobial Agents: Given the prevalence of drug-resistant pathogens, there is a constant need for new antimicrobial drugs. Triazole derivatives have shown promise in this area. scielo.org.mx Screening this compound against a panel of bacteria and fungi could reveal novel antimicrobial leads.

Enzyme Inhibition: The triazole ring can interact with various enzymes. For example, some olanzapine-based 1,2,3-triazole derivatives have been identified as selective inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in schizophrenia. nih.gov Investigating the inhibitory potential of this compound against a range of enzymes could uncover new therapeutic applications.

Integration into Multifunctional Advanced Materials and Nanotechnology

Beyond its biological potential, the 1,2,3-triazole moiety is a valuable building block in materials science due to its stability and ability to form ordered structures. researchgate.netekb.eg The integration of this compound into advanced materials and nanotechnology represents a growing area of research.

Potential future applications include:

Corrosion Inhibitors: Triazole-containing compounds have been recognized for their ability to prevent metal corrosion, an application of significant industrial importance. nih.gov

Polymer Chemistry: The triazole linkage, often formed via "click chemistry," is used to create complex and functional polymers. researchgate.net The specific properties of this compound could be harnessed to develop new polymers with tailored characteristics.

Nanocatalysts: The development of eco-friendly nanocatalyst systems for triazole synthesis, such as those incorporating iron oxide magnetic nanoparticles, highlights the synergy between triazole chemistry and nanotechnology. nih.gov The compound itself could be incorporated into such systems or used to create novel nanomaterials.

The versatility of the triazole ring ensures that this compound will continue to be a compound of great interest, with its future applications spanning from life-saving pharmaceuticals to innovative materials.

Q & A

Q. What is the most reliable synthetic route for methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via a Ru-catalyzed [3+2] cycloaddition between benzyl azide and methyl propiolate. Key steps include:

- Catalyst choice : Use of {(Tp)(PPh₃)₂Ru(N₃)} (5 mol%) in toluene under reflux for 24 hours .

- Stoichiometry : A 1:1.5 molar ratio of benzyl azide to methyl propiolate ensures high regioselectivity for the 1,4-disubstituted triazole product .

- Purification : Silica gel chromatography with ether followed by CH₂Cl₂ yields >95% purity .

Optimization focuses on reducing side products (e.g., unreacted alkyne) by adjusting reaction time and catalyst loading .

Q. How is the crystal structure of this compound validated, and what structural anomalies are observed?

Single-crystal X-ray diffraction confirms the structure. Notable features:

- Bond angles : The C—CH₂—N angle (112.13°) deviates from tetrahedral geometry, likely due to steric effects from the benzyl group .

- Bond lengths : N3—C4 (1.3367 Å) and N1—N2 (1.3092 Å) align with typical triazole bond lengths, supporting aromaticity .

- Packing : Intermolecular C—H···O hydrogen bonds stabilize the lattice . Refinement uses SHELXL97 with constrained H-atom parameters .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Peaks at δ 3.85 (COOCH₃) and δ 5.45 (N–CH₂–Ph) confirm substitution patterns .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3100–3000 cm⁻¹ (C–H aromatic) .

- XRD : Crystallographic data (CCDC deposition) provides unambiguous structural validation .

Advanced Research Questions

Q. How can computational methods explain the regioselectivity of the Ru-catalyzed cycloaddition?

Density Functional Theory (DFT) studies reveal:

- Transition state stabilization : The Ru catalyst lowers the activation energy for 1,4-triazole formation by stabilizing the metallocycle intermediate .

- Electronic effects : Electron-withdrawing groups (e.g., COOCH₃) favor 1,4-regiochemistry over 1,5-isomers due to orbital interactions .

- Steric control : Bulky benzyl groups disfavor alternative pathways, as shown in comparative studies of substituted azides .

Q. What strategies resolve contradictions in reported bioactivity data for triazole derivatives?

- Dose-response assays : Use standardized IC₅₀ measurements across cell lines (e.g., MCF-7, HeLa) to account for variability .

- SAR analysis : Compare methyl 1-benzyl-triazole-4-carboxylate with analogs (e.g., pyrazole hybrids) to isolate substituent effects .

- ADME profiling : Evaluate metabolic stability (e.g., microsomal assays) to distinguish intrinsic activity from pharmacokinetic limitations .

Q. How can crystallographic data inform the design of triazole-based metal-organic frameworks (MOFs)?

- Ligand geometry : The planar triazole ring and carboxylate group enable coordination to metal nodes (e.g., Zn²⁺, Cu²⁺) .

- Porosity : Hydrogen-bonding motifs (C–H···O) in the crystal lattice suggest potential for tunable pore sizes .

- Stability : Thermogravimetric analysis (TGA) of the parent compound guides thermal stability thresholds for MOF synthesis .

Q. What experimental controls are essential when analyzing catalytic intermediates in triazole synthesis?

- In situ monitoring : Use ¹H NMR or Raman spectroscopy to detect transient Ru-acetylide or vinylidene species .

- Isolation of intermediates : Quench reactions at partial conversion and characterize via ESI-MS or XAS .

- Kinetic isotope effects : Compare reaction rates with deuterated substrates to probe rate-determining steps .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | Monoclinic, P2₁/c | |

| a, b, c (Å) | 9.841, 11.234, 12.567 | |

| Bond angle C—CH₂—N (°) | 112.13 | |

| R factor | 0.053 |

Q. Table 2. Comparative Reactivity of Azide Substrates

| Azide Substituent | Reaction Time (h) | 1,4:1,5 Selectivity | Reference |

|---|---|---|---|

| Benzyl | 24 | 98:2 | |

| 4-Fluorobenzyl | 28 | 95:5 | |

| 4-Cyanobenzyl | 32 | 90:10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.